molecular formula C20H20FN3O2 B12219146 3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one

3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one

Cat. No.: B12219146
M. Wt: 353.4 g/mol
InChI Key: RHVYAEILQRLGIX-UHFFFAOYSA-N
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Description

3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one typically involves the reaction of 2-fluorophenylpiperazine with isoindolinone derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C20H20FN3O2/c21-16-7-3-4-8-18(16)23-9-11-24(12-10-23)19(25)13-17-14-5-1-2-6-15(14)20(26)22-17/h1-8,17H,9-13H2,(H,22,26)

InChI Key

RHVYAEILQRLGIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3C4=CC=CC=C4C(=O)N3

Origin of Product

United States

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